Cas no 334792-76-6 (Ethyl 3-bromo-2-fluorobenzoate)
Ethyl 3-bromo-2-fluorobenzoate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 3-bromo-2-fluorobenzoate
- 3-Bromo-2-fluorobenzoic acid ethyl ester
- AGN-PC-01MERY
- ANW-60131
- AS03597
- CTK8B8319
- SureCN669621
- AS-76570
- Ethyl3-bromo-2-fluorobenzoate
- GQNWAVFXHZEZKP-UHFFFAOYSA-N
- 3-Bromo-2-fluorobenzoic acid ethyl acetate
- SCHEMBL669621
- MFCD10566819
- CS-0110567
- 334792-76-6
- D95602
- FT-0735997
- DTXSID50591175
- 3-BROMO-2-FLUORO-BENZOIC ACID ETHYL ESTER
- DB-366063
-
- MDL: MFCD10566819
- Inchi: 1S/C9H8BrFO2/c1-2-13-9(12)6-4-3-5-7(10)8(6)11/h3-5H,2H2,1H3
- InChI Key: GQNWAVFXHZEZKP-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(C(=O)OCC)=C1F
Computed Properties
- Exact Mass: 245.96914
- Monoisotopic Mass: 245.96917g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 187
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 26.3Ų
Experimental Properties
- PSA: 26.3
Ethyl 3-bromo-2-fluorobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019096553-5g |
Ethyl 3-bromo-2-fluorobenzoate |
334792-76-6 | 95% | 5g |
$382.20 | 2023-09-02 | |
| Chemenu | CM162051-5g |
Ethyl 3-bromo-2-fluorobenzoate |
334792-76-6 | 95% | 5g |
$365 | 2021-06-16 | |
| Fluorochem | 224946-1g |
Ethyl 3-bromo-2-fluorobenzoate |
334792-76-6 | 95% | 1g |
£119.00 | 2022-02-28 | |
| Fluorochem | 224946-5g |
Ethyl 3-bromo-2-fluorobenzoate |
334792-76-6 | 95% | 5g |
£385.00 | 2022-02-28 | |
| Chemenu | CM162051-5g |
Ethyl 3-bromo-2-fluorobenzoate |
334792-76-6 | 95% | 5g |
$365 | 2022-06-11 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ER725-1g |
Ethyl 3-bromo-2-fluorobenzoate |
334792-76-6 | 98+% | 1g |
1405.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ER725-200mg |
Ethyl 3-bromo-2-fluorobenzoate |
334792-76-6 | 98+% | 200mg |
374.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ER725-50mg |
Ethyl 3-bromo-2-fluorobenzoate |
334792-76-6 | 98+% | 50mg |
174.0CNY | 2021-07-14 | |
| Oakwood | 224946-25g |
Ethyl 3-bromo-2-fluorobenzoate |
334792-76-6 | 98% | 25g |
$440.00 | 2024-07-19 | |
| eNovation Chemicals LLC | D764961-5g |
3-BROMO-2-FLUOROBENZOIC ACID ETHYL ESTER |
334792-76-6 | 95+% | 5g |
$85 | 2024-06-06 |
Ethyl 3-bromo-2-fluorobenzoate Suppliers
Ethyl 3-bromo-2-fluorobenzoate Related Literature
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
Additional information on Ethyl 3-bromo-2-fluorobenzoate
Ethyl 3-bromo-2-fluorobenzoate (CAS No. 334792-76-6): A Comprehensive Overview
Ethyl 3-bromo-2-fluorobenzoate (CAS No. 334792-76-6) is a versatile organic compound that has garnered significant attention in the fields of chemical synthesis, pharmaceutical research, and materials science. This compound is characterized by its unique combination of bromine and fluorine substituents on the benzoate ring, which imparts distinct chemical and physical properties. In this comprehensive overview, we will delve into the structure, synthesis, applications, and recent research advancements of Ethyl 3-bromo-2-fluorobenzoate.
Chemical Structure and Properties
Ethyl 3-bromo-2-fluorobenzoate is a derivative of benzoic acid with an ethyl ester group attached to the carboxylic acid moiety. The presence of a bromine atom at the 3-position and a fluorine atom at the 2-position on the benzene ring significantly influences its reactivity and stability. The bromine substituent makes it an excellent leaving group in nucleophilic substitution reactions, while the fluorine substituent imparts electron-withdrawing effects, enhancing the compound's electrophilicity.
The molecular formula of Ethyl 3-bromo-2-fluorobenzoate is C10H9BrFO2, with a molecular weight of approximately 251.08 g/mol. It is typically a white to off-white solid at room temperature and is soluble in common organic solvents such as dichloromethane, ethyl acetate, and dimethyl sulfoxide (DMSO). The compound exhibits moderate stability under standard laboratory conditions but should be stored in a cool, dry place to prevent degradation.
Synthesis and Preparation
The synthesis of Ethyl 3-bromo-2-fluorobenzoate can be achieved through various methods, each with its own advantages and limitations. One common approach involves the bromination of 2-fluorobenzoic acid followed by esterification with ethanol. Alternatively, the compound can be synthesized via a multi-step process starting from 2-fluoroanisole or other aromatic precursors.
A recent study published in the Journal of Organic Chemistry (JOC) reported an efficient one-pot synthesis method for Ethyl 3-bromo-2-fluorobenzoate. The researchers utilized a copper-catalyzed coupling reaction between 2-fluoroiodobenzene and ethyl bromoacetate, followed by bromination to introduce the bromine substituent. This method not only improved yield but also reduced the number of purification steps required.
Applications in Chemical Synthesis and Drug Discovery
Ethyl 3-bromo-2-fluorobenzoate finds extensive applications in chemical synthesis due to its reactivity and functional group versatility. It serves as an important intermediate in the preparation of various pharmaceuticals, agrochemicals, and fine chemicals. The bromine substituent allows for facile substitution reactions, making it a valuable building block for constructing complex molecular architectures.
In drug discovery, Ethyl 3-bromo-2-fluorobenzoate has been explored as a precursor for developing novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry investigated the use of this compound as a key intermediate in the synthesis of potential anticancer drugs. The researchers demonstrated that derivatives of Ethyl 3-bromo-2-fluorobenzoate exhibited significant cytotoxic activity against several cancer cell lines.
Recent Research Advancements
The unique properties of Ethyl 3-bromo-2-fluorobenzoate have spurred ongoing research to explore its potential applications in various scientific domains. One notable area of interest is its use in materials science, particularly in the development of functional polymers and coatings. A recent study published in Advanced Materials reported the synthesis of copolymers containing Ethyl 3-bromo-2-fluorobenzoate-based monomers, which exhibited enhanced thermal stability and mechanical strength.
In addition to its applications in materials science, Ethyl 3-bromo-2-fluorobenzoate has also been investigated for its potential use in environmental remediation technologies. Researchers at the University of California, Berkeley explored the ability of this compound to facilitate the degradation of persistent organic pollutants (POPs) through photocatalytic processes. The results showed that derivatives of Ethyl 3-bromo-2-fluorobenzoate could effectively enhance the photocatalytic efficiency under visible light irradiation.
Safety Considerations and Handling Guidelines strong> p > p >WhileEthyl 3-bromo-2-fluorobenzoate strong >is generally considered safe for laboratory use when proper precautions are taken, it is important to handle this compound with care due to its reactivity and potential health hazards . Users should wear appropriate personal protective equipment (PPE), such as gloves , goggles , and lab coats , when working with this compound . Additionally , it should be stored away from incompatible materials , such as strong oxidizers or reducing agents , to prevent unwanted reactions . p > p >In conclusion ,< strong >Ethyl 3-bromo-2-fluorobenzoate strong >(CAS No .< strong >334792-76-6 strong >) is a versatile organic compound with a wide range of applications in chemical synthesis , pharmaceutical research , materials science , and environmental remediation . Its unique chemical structure makes it an invaluable building block for developing novel compounds and materials . Ongoing research continues to uncover new possibilities for this compound , further solidifying its importance in various scientific fields . p > article > < / response >
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